molecular formula C11H14N4 B8788593 (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile

Cat. No. B8788593
M. Wt: 202.26 g/mol
InChI Key: USAKGOYBWIQOPV-UHFFFAOYSA-N
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Patent
US08981084B2

Procedure details

This compound was synthesized from 2-methyl-piperazine and 6-chloronicotinonitrile as described for example 39 step 1 (90 mg, yield 45%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=2.0 Hz, 1H), 7.79 (dd, J=9.2 Hz, J=2.4 Hz, 1H), 6.89 (d, J=9.2 Hz, 1H), 4.24 (t, J=10.2 Hz, 2H), 2.94-2.87 (m, 1H), 2.86-2.77 (m, 1H), 2.63-2.55 (m, 2H), 2.45-2.41 (m, 1H), 0.99 (d, J=6.1 Hz, 3H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.Cl[C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=1>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][N:6]([C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=2)[CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1CN(CCN1)C1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08981084B2

Procedure details

This compound was synthesized from 2-methyl-piperazine and 6-chloronicotinonitrile as described for example 39 step 1 (90 mg, yield 45%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=2.0 Hz, 1H), 7.79 (dd, J=9.2 Hz, J=2.4 Hz, 1H), 6.89 (d, J=9.2 Hz, 1H), 4.24 (t, J=10.2 Hz, 2H), 2.94-2.87 (m, 1H), 2.86-2.77 (m, 1H), 2.63-2.55 (m, 2H), 2.45-2.41 (m, 1H), 0.99 (d, J=6.1 Hz, 3H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.Cl[C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=1>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][N:6]([C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=2)[CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1CN(CCN1)C1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08981084B2

Procedure details

This compound was synthesized from 2-methyl-piperazine and 6-chloronicotinonitrile as described for example 39 step 1 (90 mg, yield 45%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=2.0 Hz, 1H), 7.79 (dd, J=9.2 Hz, J=2.4 Hz, 1H), 6.89 (d, J=9.2 Hz, 1H), 4.24 (t, J=10.2 Hz, 2H), 2.94-2.87 (m, 1H), 2.86-2.77 (m, 1H), 2.63-2.55 (m, 2H), 2.45-2.41 (m, 1H), 0.99 (d, J=6.1 Hz, 3H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH2:4][NH:3]1.Cl[C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=1>>[CH3:1][CH:2]1[NH:3][CH2:4][CH2:5][N:6]([C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=2)[CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1CN(CCN1)C1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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